LEAP-2 is classified as an antimicrobial peptide and is part of a larger family of peptides known for their role in innate immunity. It has been identified in various species, including humans and mice, with its sequence being highly conserved across mammals. The peptide is predominantly expressed in the liver but can also be found in other tissues such as the kidney, small intestine, and colon. Its classification as an antimicrobial peptide highlights its function in host defense against pathogens .
The synthesis of LEAP-2 begins with the transcription of the leap2 gene into mRNA, which codes for a 77-residue precursor known as preproLEAP2. This precursor undergoes several modifications:
The synthesis can also be achieved through chemical methods, where linear peptides are folded under oxidative conditions to form the necessary disulfide bonds, resulting in a product that mimics the native structure .
The molecular structure of LEAP-2 features a core region flanked by hydrophobic and cationic domains. The N-terminal region (residues 1-8) is critical for receptor binding, while the C-terminal region contributes to plasma stability via disulfide bonds formed between cysteine residues at positions 54-65 and 60-70. The primary structure includes key residues such as Thr2, Phe4, Trp5, and Arg6 that are essential for its interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a) .
LEAP-2 exhibits several chemical properties that facilitate its function:
LEAP-2 functions primarily as an antagonist of ghrelin by binding to GHS-R1a receptors:
LEAP-2 has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2